2-Phenylimidazo[1,2-a]pyrimidin-3-amine

Kinase Inhibition PIM1 Cancer Research

This is a privileged kinase inhibitor scaffold, not a generic building block. The specific 2-phenyl-3-amine imidazo[1,2-a]pyrimidine core delivers sub-nanomolar PIM1 potency and balanced PIM2 activity—a profile lost with blind scaffold hopping. Its low MW (210.23) and moderate cLogP (~2.4) pre-optimize CNS drug-like properties, while the single free amine enables rapid, high-yield parallel derivatization. For SAR-driven PIM inhibitor programs, this core reduces synthetic burden and accelerates hit-to-lead timelines. Standard research quantities available for immediate dispatch.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 89185-48-8
Cat. No. B1317505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylimidazo[1,2-a]pyrimidin-3-amine
CAS89185-48-8
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N
InChIInChI=1S/C12H10N4/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H,13H2
InChIKeyFOJZDMGNAKIZQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylimidazo[1,2-a]pyrimidin-3-amine (CAS 89185-48-8) Procurement Guide: A Privileged Scaffold for Targeted Kinase Inhibition


2-Phenylimidazo[1,2-a]pyrimidin-3-amine is a nitrogen-bridged fused heterocyclic compound characterized by an imidazo[1,2-a]pyrimidine core with a phenyl substituent at the 2-position and a primary amine at the 3-position . This scaffold is recognized in medicinal chemistry as a 'privileged structure' due to its capacity to engage a wide array of biological targets, particularly kinases, and its frequent occurrence in pharmacologically active molecules . As a versatile small molecule building block (Molecular Formula: C12H10N4, Molecular Weight: 210.23 g/mol), it serves as a core for further derivatization in drug discovery programs, with documented applications in synthesizing potent enzyme inhibitors [1].

The Critical Risks of Substituting 2-Phenylimidazo[1,2-a]pyrimidin-3-amine in High-Stakes Research Applications


Attempting to interchange 2-Phenylimidazo[1,2-a]pyrimidin-3-amine with other imidazo[1,2-a]pyrimidine derivatives or alternative kinase inhibitor scaffolds without quantitative validation introduces significant experimental risk. The specific substitution pattern (2-phenyl, 3-amine) on this core scaffold is a primary determinant of both its target affinity and physicochemical properties [1]. As the evidence below demonstrates, this compound exhibits a sub-nanomolar potency profile against PIM kinases that is not a generic feature of the imidazo[1,2-a]pyrimidine class. Furthermore, its unique combination of molecular weight, lipophilicity (cLogP ~2.4), and a single free amine handle for rapid derivatization dictates its utility in specific synthetic and screening workflows [2]. Blind substitution can lead to complete loss of target engagement, altered pharmacokinetic profiles in downstream assays, and invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Data for 2-Phenylimidazo[1,2-a]pyrimidin-3-amine (CAS 89185-48-8) Against Closest Analogs


Potency Against PIM1 Kinase: A Sub-Nanomolar Edge Over Established Inhibitors

2-Phenylimidazo[1,2-a]pyrimidin-3-amine demonstrates exceptional potency as a PIM1 kinase inhibitor with a reported IC50 of 0.779 nM, which is approximately 9-fold more potent than the well-known PIM inhibitor SGI-1776 (IC50 = 7 nM) and significantly more potent than TCS PIM-1 1 (IC50 = 50 nM) [1][2]. While a newer inhibitor, AZD1208, shows even higher potency (IC50 = 0.4 nM) , the target compound's activity places it within the top tier of PIM1 inhibitors while offering a distinct and commercially available chemotype for SAR exploration.

Kinase Inhibition PIM1 Cancer Research Drug Discovery

PIM Kinase Isoform Selectivity Profile: A Foundation for Functional Selectivity

Beyond PIM1, this compound also inhibits PIM2 with sub-nanomolar potency (IC50 = 0.340 nM and 0.380 nM from two assays) [1]. This results in a selectivity ratio of approximately 2.1:1 to 2.3:1 for PIM2 over PIM1. This contrasts with SGI-1776, which exhibits a strong preference for PIM1 (IC50 = 7 nM) over PIM2 (IC50 = 363 nM), a ratio of ~52:1 [2]. AZD1208, conversely, shows a broader pan-PIM profile with IC50s of 0.4 nM (PIM1) and 5.0 nM (PIM2), a ratio of 12.5:1 . The target compound's more balanced PIM1/PIM2 inhibition profile provides a distinct starting point for medicinal chemistry programs aiming for dual PIM1/2 blockade.

Kinase Selectivity PIM2 PIM3 Off-target Effects

Synthetic Accessibility and Derivatization: High-Yield Reactions for Library Synthesis

The synthesis of derivatives from 2-Phenylimidazo[1,2-a]pyrimidin-3-amine can be achieved with high efficiency. A documented procedure for its conversion to 3-Phenylimidazo[1,2-a]pyrimidin-2-amine, a valuable isomer for SAR studies, proceeds with a 95% yield under mild conditions (NaOH, methanol/water, 1 h) [1]. This contrasts with the more general Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction used to synthesize diverse 3-aminoimidazoles, which can require long reflux times (e.g., 6-24 hours) and achieve yields as low as 37% for related compounds in acetonitrile [2]. This high-yielding transformation provides a competitive advantage in terms of material efficiency and time savings for large-scale derivatization campaigns.

Medicinal Chemistry Combinatorial Chemistry Synthetic Efficiency Scaffold Derivatization

Predicted Physicochemical Profile: An Attractive Balance for CNS Drug-like Properties

2-Phenylimidazo[1,2-a]pyrimidin-3-amine possesses a calculated physicochemical profile that aligns well with established metrics for oral bioavailability and central nervous system (CNS) penetration. Its molecular weight (210.24 g/mol) and predicted logP (2.4) place it well within the 'CNS MPO' (Multiparameter Optimization) desired space for brain penetration [1][2]. Its topological polar surface area (TPSA) of 56 Ų is also near the optimal range (< 60-70 Ų) [1]. In contrast, the more potent PIM1 inhibitor AZD1208 has a higher molecular weight (360.43 g/mol) and a significantly larger TPSA (89.4 Ų), which may reduce its passive permeability and CNS exposure [3]. This favorable property profile makes the target compound a superior starting point for CNS-targeted drug discovery campaigns.

ADME Drug-likeness CNS Penetration Physicochemical Properties

Validated Research and Development Applications for 2-Phenylimidazo[1,2-a]pyrimidin-3-amine (CAS 89185-48-8)


Development of Next-Generation PIM Kinase Inhibitors for Oncology

Based on its sub-nanomolar potency against PIM1 and balanced activity against PIM2, 2-Phenylimidazo[1,2-a]pyrimidin-3-amine is an ideal starting scaffold for medicinal chemistry programs aimed at developing novel, potent PIM kinase inhibitors [1]. Its distinct selectivity profile compared to SGI-1776 and AZD1208 offers an opportunity to create differentiated therapeutic candidates that may overcome resistance mechanisms or exhibit a unique therapeutic window in specific cancer subtypes [2].

Synthesis of Focused Compound Libraries for Kinase Profiling

The compound's high-yielding and rapid derivatization at the 3-amino position (e.g., 95% yield in under an hour) makes it a highly efficient building block for parallel synthesis [3]. Researchers can leverage this efficiency to generate diverse libraries of analogs for broad kinome screening, accelerating hit-to-lead optimization campaigns while minimizing the consumption of costly reagents and precious assay materials.

Construction of CNS-Penetrant Chemical Probes

The favorable physicochemical profile of 2-Phenylimidazo[1,2-a]pyrimidin-3-amine—specifically its low molecular weight and moderate lipophilicity—positions it as a privileged core for building high-quality chemical probes intended to interrogate targets within the central nervous system [4]. Starting SAR from this core reduces the synthetic burden often associated with optimizing CNS drug-like properties, allowing faster progression to in vivo pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylimidazo[1,2-a]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.